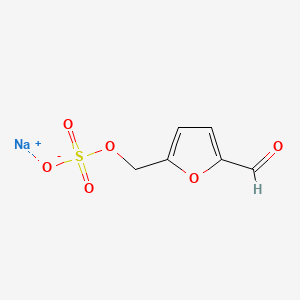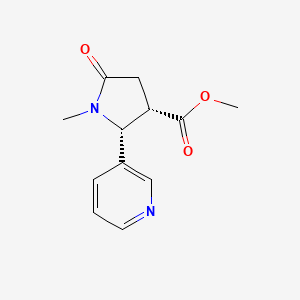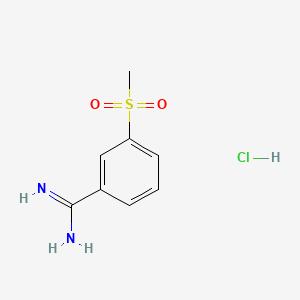
5'-Oxo Amisulpride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Oxo Amisulpride: is a derivative of the antipsychotic drug amisulpride Amisulpride is a benzamide derivative and a selective dopamine D2 and D3 receptor antagonist It is primarily used in the treatment of schizophrenia and other psychiatric disorders
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5’-Oxo Amisulpride typically involves the oxidation of amisulpride. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent over-oxidation.
Industrial Production Methods:
In an industrial setting, the production of 5’-Oxo Amisulpride may involve a continuous flow process to ensure consistent quality and yield. The use of catalytic oxidation methods, such as employing palladium or platinum catalysts, can enhance the efficiency of the reaction. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: As mentioned, the primary reaction for synthesizing 5’-Oxo Amisulpride is the oxidation of amisulpride.
Reduction: The compound can undergo reduction reactions to revert to its parent compound, amisulpride.
Substitution: Various substitution reactions can be performed on the benzamide moiety to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or catalytic oxidation with palladium or platinum.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 5’-Oxo Amisulpride.
Reduction: Amisulpride.
Substitution: Various substituted derivatives of 5’-Oxo Amisulpride, depending on the reagents used.
科学的研究の応用
Chemistry:
5’-Oxo Amisulpride is used as a reference compound in analytical chemistry for the development of new analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Biology:
In biological research, 5’-Oxo Amisulpride is used to study the metabolism and pharmacokinetics of amisulpride and its derivatives. It helps in understanding the biotransformation pathways and the formation of active or inactive metabolites.
Medicine:
The compound is investigated for its potential therapeutic effects in various psychiatric and neurological disorders. It is also used in preclinical studies to evaluate the efficacy and safety of new antipsychotic drugs.
Industry:
In the pharmaceutical industry, 5’-Oxo Amisulpride is used as an intermediate in the synthesis of new drug candidates. It is also employed in the quality control of amisulpride formulations to ensure the absence of oxidative impurities.
作用機序
5’-Oxo Amisulpride exerts its effects primarily through its interaction with dopamine receptors. It acts as an antagonist at dopamine D2 and D3 receptors, which are involved in the regulation of mood, cognition, and behavior. By blocking these receptors, 5’-Oxo Amisulpride can modulate dopaminergic neurotransmission, leading to its antipsychotic and antidepressant effects.
The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, which may contribute to its therapeutic effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
類似化合物との比較
Amisulpride: The parent compound, used as an antipsychotic drug.
Sultopride: Another benzamide derivative with similar dopamine receptor antagonistic properties.
Sulpiride: A selective dopamine D2 receptor antagonist used in the treatment of schizophrenia and depression.
Comparison:
5’-Oxo Amisulpride is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar benzamide derivatives. Its selective interaction with dopamine receptors and potential effects on other neurotransmitter systems make it a valuable compound for research and therapeutic applications.
特性
IUPAC Name |
4-amino-N-[(1-ethyl-5-oxopyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-4-20-11(6-7-16(20)21)10-19-17(22)12-8-15(26(23,24)5-2)13(18)9-14(12)25-3/h8-9,11H,4-7,10,18H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSOPJVIOWCCCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CCC1=O)CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B589460.png)
